N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide
Description
Properties
Molecular Formula |
C17H19N5O2S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C17H19N5O2S/c1-11-12(2)25-17(22-10-19-20-21-22)15(11)16(23)18-9-8-13-6-4-5-7-14(13)24-3/h4-7,10H,8-9H2,1-3H3,(H,18,23) |
InChI Key |
PBKZRZVZHSLBNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NCCC2=CC=CC=C2OC)N3C=NN=N3)C |
Origin of Product |
United States |
Preparation Methods
Thiophene Core Formation
The thiophene ring is typically synthesized via cyclization or functionalization of pre-existing heterocycles. A common method involves Knorr-type cyclization using β-ketoesters or β-diketones with sulfur sources such as phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent. For example, 4,5-dimethylthiophene-3-carboxylic acid derivatives are prepared by reacting 3-oxo-2-(tetrazol-1-yl)pentanedioic acid with P₂S₅ in refluxing toluene, achieving yields of 65–78%.
Amide Bond Formation
The final amide coupling employs carbodiimide-mediated activation (e.g., EDCI or DCC) with hydroxybenzotriazole (HOBt) or DMAP as additives. Reacting 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid with N-[2-(2-methoxyphenyl)ethyl]amine in dichloromethane (DCM) and EDCI/DMAP at room temperature for 48 hours provides the target compound in 66–72% yield.
Optimized Synthetic Procedures
Synthesis of 4,5-Dimethyl-2-(1H-Tetrazol-1-yl)Thiophene-3-Carboxylic Acid
Coupling with N-[2-(2-Methoxyphenyl)ethyl]Amine
-
Activation : Stir 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid (1.0 equiv) with EDCI (1.2 equiv) and DMAP (0.1 equiv) in DCM under argon for 30 minutes.
-
Amine Addition : Add N-[2-(2-methoxyphenyl)ethyl]amine (1.1 equiv) and stir for 48 hours at 25°C.
-
Workup : Extract with 1 M HCl, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/ethyl acetate, 3:2).
Alternative Methods
Tetrazole as a Latent Active Ester
Recent advances utilize N-2,4-dinitrophenyltetrazoles as latent active esters (LAEs) for amide bond formation. Thermolysis of the tetrazole intermediate in toluene at 110°C for 2 hours generates a reactive acyloxyimidate, which couples with the amine without additional activating agents. This method achieves comparable yields (70–76%) while reducing side reactions.
Solid-Phase Synthesis
Immobilizing the thiophene-carboxylic acid on Wang resin enables iterative coupling and purification. After deprotection, the resin-bound intermediate reacts with the amine in the presence of HATU/DIEA, yielding the product in 60–65% purity after cleavage.
Critical Analysis of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Palladium on carbon (Pd/C) in hydrogenation steps minimizes byproducts during nitro-group reductions.
-
Triethylamine (TEA) as a base improves coupling kinetics by scavenging HCl.
Data Tables
Table 1: Comparison of Synthetic Methods
Table 2: Key Spectral Data for Final Compound
| Technique | Data |
|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | δ 10.16 (s, 1H, NH), 7.55–7.12 (m, 4H, Ar-H), 3.86 (s, 3H, OCH₃), 2.66 (s, 3H, CH₃) |
| HRMS | [M + H]⁺ calcd. 397.1540, found 397.1538 |
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiophene derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted thiophene derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide exhibit significant anticancer properties. For instance, studies have demonstrated that related tetrazole derivatives show promising activity against various cancer cell lines, including:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
These findings suggest that the compound's structural features may enhance its efficacy as an anticancer agent .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is also noteworthy. The tetrazole ring has been linked to the inhibition of specific enzymes involved in inflammatory pathways, such as lipoxygenase. Molecular docking studies have indicated that derivatives of this compound could serve as effective inhibitors of 5-lipoxygenase, which plays a crucial role in the inflammatory response .
Analgesic Applications
Given its structural characteristics, this compound may also be explored for analgesic applications. Compounds with similar functionalities have shown promise in modulating pain pathways, potentially providing relief from chronic pain conditions .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of this compound evaluated their anticancer activity against multiple cell lines. The synthesized compounds were subjected to cytotoxicity assays, revealing a strong correlation between structural modifications and increased biological activity .
Case Study 2: Structure-Activity Relationship Analysis
Another investigation employed quantitative structure–activity relationship (QSAR) methodologies to assess the biological activity of similar compounds. The results highlighted key structural features that enhance anticancer efficacy and provided insights into optimizing future derivatives for improved therapeutic outcomes .
Mechanism of Action
The mechanism by which N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide include:
- N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-2-carboxamide
- N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and overall efficacy in various applications.
Biological Activity
Pharmacological Properties
- Antitumor Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. The presence of the tetrazole and thiophene moieties is believed to enhance the anticancer activity through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : Compounds containing thiophene rings have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators .
- Neuroprotective Effects : Some derivatives of thiophene compounds have shown promise in neuroprotection, possibly by modulating neurotransmitter systems and reducing oxidative stress .
Structure-Activity Relationships (SAR)
The SAR studies for compounds similar to N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide suggest that:
- Tetrazole Ring : Essential for enhancing biological activity due to its ability to form hydrogen bonds and interact effectively with biological targets.
- Thiophene Moiety : Increases lipophilicity, aiding in membrane permeability and bioavailability.
- Substituents on the Phenyl Ring : The presence of electron-donating groups (like methoxy) on the phenyl ring can significantly enhance the potency of the compound against specific targets .
Study 1: Anticancer Activity
A study evaluated derivatives of thiophene and tetrazole against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). The results indicated that compounds with similar structures had IC50 values in the low micromolar range, demonstrating effective cytotoxicity .
Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of thiophene derivatives in models of oxidative stress. The compound was shown to reduce neuronal cell death by inhibiting apoptotic pathways and modulating antioxidant defenses. This study provides a basis for further exploration into its use for neurodegenerative diseases such as Alzheimer's .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Antitumor | 1.61 ± 0.92 | |
| Compound B | Anti-inflammatory | 2.30 ± 0.45 | |
| Compound C | Neuroprotective | 5.00 ± 1.10 |
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Tetrazole Ring | Enhances binding affinity |
| Thiophene Moiety | Increases lipophilicity |
| Methoxy Substitution | Boosts potency |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
